Ethyl 3-benzamido-4-(4-methylphenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-benzamido-4-(4-methylphenoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by its complex structure, which includes benzamido and methylphenoxy groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzamido-4-(4-methylphenoxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamido Group: This step involves the reaction of benzoic acid with benzoyl chloride in the presence of a base such as pyridine to form benzamide.
Etherification: The next step involves the reaction of the benzamide with 4-methylphenol in the presence of a suitable catalyst to form the methylphenoxy group.
Esterification: Finally, the esterification of the resulting compound with ethanol in the presence of an acid catalyst such as sulfuric acid yields this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzamido-4-(4-methylphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or methylphenoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-benzamido-4-(4-methylphenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 3-benzamido-4-(4-methylphenoxy)benzoate involves its interaction with specific molecular targets. The benzamido and methylphenoxy groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-benzamido-4-(4-methylphenoxy)benzoate can be compared with other similar compounds such as:
Ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate: Similar structure but with a methoxy group instead of a methyl group.
Ethyl 3-benzamido-4-(2,4-dimethoxyphenoxy)benzoate: Contains two methoxy groups on the phenoxy ring.
Ethyl 3-benzamido-4-(4-chlorophenoxy)benzoate: Contains a chlorine atom on the phenoxy ring.
Properties
CAS No. |
81401-59-4 |
---|---|
Molecular Formula |
C23H21NO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 3-benzamido-4-(4-methylphenoxy)benzoate |
InChI |
InChI=1S/C23H21NO4/c1-3-27-23(26)18-11-14-21(28-19-12-9-16(2)10-13-19)20(15-18)24-22(25)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,24,25) |
InChI Key |
MZPDPXFRCKFJEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.